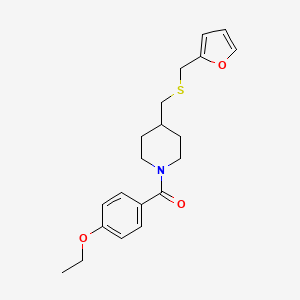

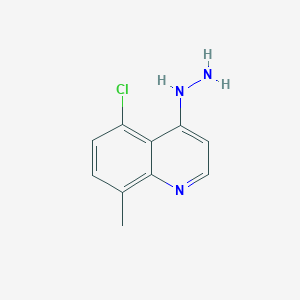

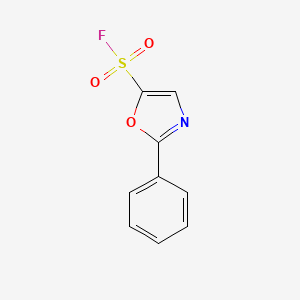

![molecular formula C7H10O2 B2556264 cis-2-Oxabicyclo[4.2.0]octan-7-one CAS No. 134460-60-9](/img/structure/B2556264.png)

cis-2-Oxabicyclo[4.2.0]octan-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Cis-2-Oxabicyclo[4.2.0]octan-7-one” is a chemical compound with the molecular formula C8H14 . It is a type of bicyclic compound, which means it contains two rings in its structure . The compound is also known as "Cis-bicyclo[4.2.0]octane" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes has been prepared using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium(I) complex . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and depend on the reaction conditions. As mentioned earlier, the synthesis of similar compounds involves a reaction sequence including head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the molecular weight of the compound is 110.2 . Other properties such as boiling point, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity can be evaluated .Mechanism of Action

The mechanism of action of CBO is not fully understood. However, studies have shown that CBO can interact with various biological targets, including enzymes and receptors. CBO has been shown to inhibit the activity of enzymes involved in viral replication and cancer cell growth. CBO has also been shown to bind to GABA receptors, which are involved in the regulation of neurotransmitter activity in the brain.

Biochemical and Physiological Effects:

CBO has been shown to have various biochemical and physiological effects. Studies have shown that CBO can induce apoptosis, a process of programmed cell death, in cancer cells. CBO has also been shown to inhibit the growth of viral infections, including HIV and HCV. In addition, CBO has been shown to have anxiolytic and sedative effects, which are attributed to its interaction with GABA receptors.

Advantages and Limitations for Lab Experiments

CBO has several advantages for lab experiments, including its high stability and ease of synthesis. CBO is also relatively inexpensive compared to other bicyclic compounds. However, CBO has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of CBO. One potential direction is the development of CBO-based polymers with unique properties, including high thermal stability and optical activity. Another potential direction is the synthesis of CBO derivatives with improved biological activity and reduced toxicity. Furthermore, the mechanism of action of CBO needs to be further elucidated to fully understand its potential applications in various fields.

Conclusion:

In conclusion, CBO is a versatile compound that has gained significant attention in the scientific community due to its unique structure and potential applications. CBO has been extensively studied for its potential applications in various fields, including pharmaceuticals, organic chemistry, and material science. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CBO have been discussed in this paper. Further research is needed to fully understand the potential of CBO in various fields.

Synthesis Methods

CBO can be synthesized using various methods, including the Diels-Alder reaction, ring-opening reactions, and radical cyclization. The most commonly used method is the Diels-Alder reaction, which involves the reaction of cyclopentadiene with maleic anhydride. The reaction produces a mixture of cis and trans isomers, which can be separated using chromatography techniques.

Scientific Research Applications

CBO has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, CBO has been used as a starting material for the synthesis of biologically active compounds, including antiviral and anticancer agents. CBO has also been used as a chiral building block in organic synthesis. In material science, CBO has been used as a monomer for the synthesis of polymers with unique properties, including high thermal stability and optical activity.

properties

IUPAC Name |

(1R,6R)-2-oxabicyclo[4.2.0]octan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6-4-7-5(6)2-1-3-9-7/h5,7H,1-4H2/t5-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAFSLVZGWLORL-CAHLUQPWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC2=O)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](CC2=O)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

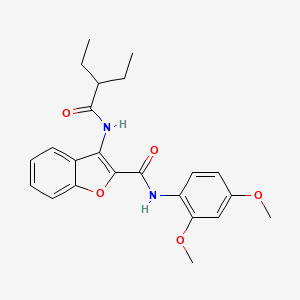

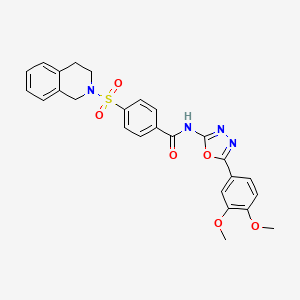

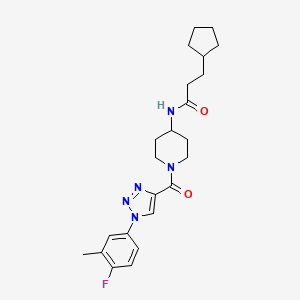

![N-(2,3-dimethylphenyl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2556189.png)

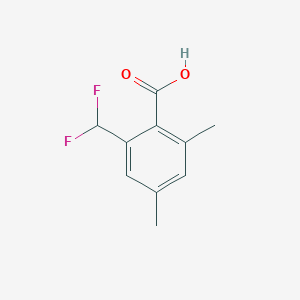

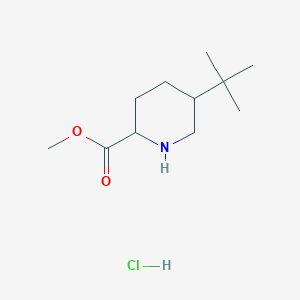

![2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2556204.png)